9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with an ethoxyphenyl group and a propyl group.
Preparation Methods
The synthesis of 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through various synthetic routes. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . Another approach includes the carbonylation-cyclization domino reaction of ortho-halophenols and cyanamide, catalyzed by palladium . These methods provide a convenient and efficient way to synthesize the desired compound.
Chemical Reactions Analysis
9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been evaluated for its anti-inflammatory properties, where it demonstrated the ability to inhibit inflammatory responses via suppression of the NF-κB and MAPK signaling pathways . Additionally, it has been studied for its anti-mycobacterial activity against Mycobacterium tuberculosis . These properties make it a promising candidate for the development of new therapeutic agents for inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of key signaling pathways such as NF-κB and MAPK . These pathways play a crucial role in the regulation of inflammatory responses, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar compounds to 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazine derivatives. These compounds share a similar core structure but differ in their substituents. For example, 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one is another derivative that has been studied for its anti-mycobacterial activity
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-3-5-15-12-21(24)27-22-18(15)10-11-20-19(22)13-23(14-26-20)16-6-8-17(9-7-16)25-4-2/h6-12H,3-5,13-14H2,1-2H3 |
InChI Key |
CSRNVJKIKSANDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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